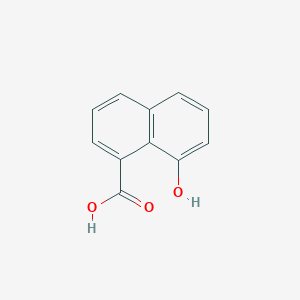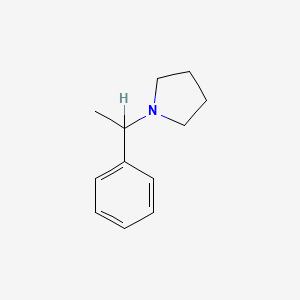
1,7-Diisocyanatoheptane
概要
説明
1,7-Diisocyanatoheptane is an organic compound with the molecular formula C₉H₁₄N₂O₂. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a heptane backbone. This compound is used primarily in the production of polyurethanes and other polymers due to its reactivity with compounds containing active hydrogen atoms.
準備方法
1,7-Diisocyanatoheptane can be synthesized through several methods. One common method involves the reaction of heptane-1,7-diamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of flow chemistry, which provides a safer and more environmentally friendly approach to synthesizing isocyanates .
化学反応の分析
1,7-Diisocyanatoheptane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the common reactions include:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbon dioxide and amines.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as amines and alcohols under appropriate conditions.
科学的研究の応用
1,7-Diisocyanatoheptane has several applications in scientific research and industry:
Polyurethane Production: It is used as a monomer in the production of polyurethanes, which are used in a variety of applications including foams, elastomers, and coatings.
Material Science: It is used in the synthesis of novel materials with specific properties, such as biodegradable polymers.
Biomedical Research: It is used in the development of medical devices and drug delivery systems due to its ability to form biocompatible polymers.
作用機序
The primary mechanism of action of 1,7-Diisocyanatoheptane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions are fundamental in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups in polyols and polyamines, which are commonly used in polymer synthesis .
類似化合物との比較
1,7-Diisocyanatoheptane can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate:
Hexamethylene Diisocyanate: Similar to this compound, it is used in the production of polyurethanes but has a shorter alkyl chain.
Toluene Diisocyanate: This aromatic diisocyanate is more reactive and is used in applications requiring higher reactivity.
Methylene Diphenyl Diisocyanate: Another aromatic diisocyanate, it is used in the production of rigid polyurethane foams and has different physical properties compared to aliphatic diisocyanates.
These comparisons highlight the unique properties of this compound, particularly its aliphatic nature and its specific applications in producing flexible and biocompatible polymers.
特性
IUPAC Name |
1,7-diisocyanatoheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSEWQOIIZLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500391 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-78-5 | |
| Record name | 1,7-Diisocyanatoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)












![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3048639.png)
